4-Amino-5-chloro-2-methoxy-N-(3-methoxy-4-piperidinyl)benzamide hydrochloride
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Overview
Description
4-Amino-5-chloro-2-methoxy-N-((3S,4R)-3-methoxypiperidin-4-yl)benzamide hydrochloride: is a complex organic compound that features a benzamide core substituted with amino, chloro, and methoxy groups, along with a methoxypiperidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloro-2-methoxy-N-((3S,4R)-3-methoxypiperidin-4-yl)benzamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the amino, chloro, and methoxy substituents. The final step involves the coupling of the methoxypiperidinyl moiety to the benzamide core under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) to form amines.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or ammonia can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: In biological research, it can be used to study the interactions of benzamide derivatives with various biological targets.
Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of 4-Amino-5-chloro-2-methoxy-N-((3S,4R)-3-methoxypiperidin-4-yl)benzamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effect. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- 4-Amino-5-chloro-2-methoxybenzamide
- 4-Amino-5-chloro-2-methoxy-N-((3S,4R)-3-hydroxypiperidin-4-yl)benzamide
- 4-Amino-5-chloro-2-methoxy-N-((3S,4R)-3-methylpiperidin-4-yl)benzamide
Uniqueness: The presence of the methoxypiperidinyl moiety in 4-Amino-5-chloro-2-methoxy-N-((3S,4R)-3-methoxypiperidin-4-yl)benzamide hydrochloride distinguishes it from other similar compounds. This unique structural feature can influence its binding affinity and specificity towards certain biological targets, making it a valuable compound for research and development in medicinal chemistry.
Properties
Molecular Formula |
C14H21Cl2N3O3 |
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Molecular Weight |
350.2 g/mol |
IUPAC Name |
4-amino-5-chloro-2-methoxy-N-(3-methoxypiperidin-4-yl)benzamide;hydrochloride |
InChI |
InChI=1S/C14H20ClN3O3.ClH/c1-20-12-6-10(16)9(15)5-8(12)14(19)18-11-3-4-17-7-13(11)21-2;/h5-6,11,13,17H,3-4,7,16H2,1-2H3,(H,18,19);1H |
InChI Key |
AHDLDHRUBZVPDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1CNCCC1NC(=O)C2=CC(=C(C=C2OC)N)Cl.Cl |
Origin of Product |
United States |
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